1,5-Bis(2,4-dinitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2,4-dinitrophenoxy)naphthalene is a chemical compound with the molecular formula C22H12N4O10 It is characterized by the presence of two 2,4-dinitrophenoxy groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(2,4-dinitrophenoxy)naphthalene can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dihydroxynaphthalene with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The solvent and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2,4-dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or palladium on charcoal.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,5-Bis(2,4-diaminophenoxy)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(2,4-dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescence probe for detecting specific biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1,5-Bis(2,4-dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, when used as a fluorescence probe, the compound undergoes photoinduced electron transfer (PET) upon binding to its target, resulting in a measurable fluorescence signal. This mechanism is particularly useful for detecting hydrogen sulfide (H2S) in biological samples .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2,4-diaminophenoxy)naphthalene: A reduced form of the compound with amino groups instead of nitro groups.
2,6-Di(1H-inden-2-yl)naphthalene: A naphthalene derivative with indene groups.
2,6-Di((E)-styryl)naphthalene: A naphthalene derivative with styryl groups
Uniqueness
1,5-Bis(2,4-dinitrophenoxy)naphthalene is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful as a precursor for synthesizing other functionalized naphthalene derivatives and as a probe in fluorescence-based detection methods .
Properties
CAS No. |
6280-62-2 |
---|---|
Molecular Formula |
C22H12N4O10 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1,5-bis(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H |
InChI Key |
SOWLXZPSWYDXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.